2-Cyano-4-methoxybenzoic acid
Description
2-Cyano-4-methoxybenzoic acid (C₉H₇NO₃) is a benzoic acid derivative featuring a cyano (-CN) group at the 2-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties.
Properties
CAS No. |
22246-20-4 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-cyano-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H7NO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
NZFOBVIPHWZEIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Melting Points: The chloro-substituted 4-amino-2-chlorobenzoic acid exhibits a high melting point (210–215°C), attributed to strong intermolecular hydrogen bonding from the -NH₂ group and halogen-driven crystal packing . In contrast, the methoxycarbonyl variant likely has lower thermal stability due to steric hindrance from the ester group.
- Acidity: The cyano group in this compound increases acidity compared to amino- or methoxycarbonyl-substituted analogs. This property makes it advantageous in reactions requiring deprotonation, such as coupling reactions.
- Solubility: Methoxy and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO or acetonitrile), whereas chloro substituents reduce solubility in aqueous media .
Research Findings and Challenges
- Reactivity: Cyano-substituted benzoic acids undergo nucleophilic substitution less readily than chloro analogs but excel in cycloaddition reactions.
- Biological Activity : Methoxy groups in position 4 are associated with enhanced bioavailability in drug candidates, as seen in NSAID derivatives .
- Synthetic Limitations: The steric bulk of the cyano group in this compound can hinder regioselective functionalization, requiring careful optimization of reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
